molecular formula C18H14F3N3O3S B2942390 2-{[(4-nitrophenyl)methyl]sulfanyl}-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole CAS No. 851802-41-0

2-{[(4-nitrophenyl)methyl]sulfanyl}-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole

Cat. No.: B2942390
CAS No.: 851802-41-0
M. Wt: 409.38
InChI Key: QDQJZVKUBFCLGT-UHFFFAOYSA-N
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Description

2-{[(4-nitrophenyl)methyl]sulfanyl}-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a nitrophenyl group, a trifluoromethyl group, and a benzoyl group, making it a unique and potentially valuable molecule in various fields of scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-nitrophenyl)methyl]sulfanyl}-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-nitrophenyl)methyl]sulfanyl}-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted imidazole derivatives with different functional groups.

Scientific Research Applications

2-{[(4-nitrophenyl)methyl]sulfanyl}-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-nitrophenyl)methyl]sulfanyl}-1-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the nitrophenyl group provides additional sites for chemical modification and interaction with biological targets .

Properties

IUPAC Name

[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3S/c19-18(20,21)14-5-3-13(4-6-14)16(25)23-10-9-22-17(23)28-11-12-1-7-15(8-2-12)24(26)27/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQJZVKUBFCLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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